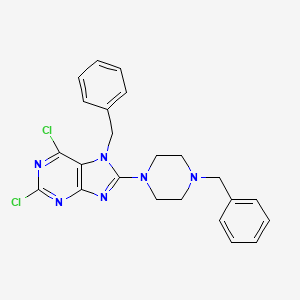

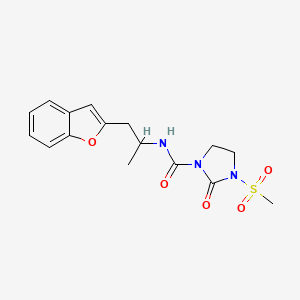

![molecular formula C12H15ClN2OS B2656391 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride CAS No. 1043503-40-7](/img/structure/B2656391.png)

2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Material Modification and Medical Applications

Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified through condensation with various amines, including thiazole derivatives, showed enhanced swelling properties and thermal stability. These amine-treated polymers displayed significant antibacterial and antifungal activities, suggesting potential for medical applications such as wound dressing materials that require biocompatibility and antimicrobial properties (Aly, Aly, & El-Mohdy, 2015).

Corrosion Inhibition

Thiazole derivatives, including compounds related to the query chemical, have been studied for their effectiveness in inhibiting corrosion of iron in industrial applications. Quantum chemical parameters and molecular dynamics simulations have supported their use as corrosion inhibitors, highlighting the practical applications of such compounds in extending the lifespan of metal structures and components (Kaya et al., 2016).

Synthesis and Chemical Reactions

Research into the synthesis of thiazole derivatives has led to the development of compounds with potential utility in chemical reactions and materials science. For instance, the synthesis of 4-(6-Methoxynaphthalen-2-yl)-2-benzyliminothiazole and its characterization have contributed to the understanding of thiazole chemistry and its application in creating novel materials (Ai, 2008).

Anticancer Activity

The design and synthesis of thiazol-4-amine derivatives have been explored for their anticancer activity. Such studies indicate the potential of thiazole-based compounds in developing new therapeutic agents for treating various types of cancer. The evaluation of these compounds against human cancer cell lines has shown promising activity, which is crucial for advancing cancer treatment options (Yakantham, Sreenivasulu, & Raju, 2019).

Environmental and Biological Applications

The study of methoxychlor and its dechlorination by environmental bacterial species underscores the importance of understanding the environmental fate and biological transformations of chemical compounds. Such research is vital for assessing the environmental impact of synthetic chemicals and developing strategies for mitigating pollution (Satsuma & Masuda, 2012).

properties

IUPAC Name |

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS.ClH/c1-15-10-4-2-9(3-5-10)11-8-16-12(14-11)6-7-13;/h2-5,8H,6-7,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZCQMBCXSTDHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde](/img/structure/B2656309.png)

![Methyl 2-fluoro-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2656317.png)

![7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2656318.png)

![1-[(1S,2R)-2-bromocyclopropyl]-3-fluorobenzene](/img/structure/B2656322.png)

![N-(2,3-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2656323.png)

![N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide hydrochloride](/img/structure/B2656324.png)

![1-(azepan-1-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2656328.png)

![(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2656329.png)

![Methyl 4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobutanoate](/img/structure/B2656330.png)